molecular formula C26H34O3 B14633839 Dodecyl 4-benzoylbenzoate CAS No. 53912-05-3

Dodecyl 4-benzoylbenzoate

Cat. No.: B14633839
CAS No.: 53912-05-3
M. Wt: 394.5 g/mol
InChI Key: SZYNWNGDHQEPHW-UHFFFAOYSA-N
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Description

Dodecyl 4-benzoylbenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecyl alcohol with 4-benzoylbenzoic acid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 4-benzoylbenzoate can be synthesized through the esterification reaction between dodecyl alcohol and 4-benzoylbenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Dodecyl 4-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dodecyl 4-benzoylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release dodecyl alcohol and 4-benzoylbenzoic acid, which can further interact with biological pathways. The benzoyl group can participate in various biochemical reactions, influencing cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzene: A precursor to surfactants like sodium dodecylbenzenesulfonate.

    Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid, used in various applications including as a medication and insect repellent.

Uniqueness

Dodecyl 4-benzoylbenzoate is unique due to its specific ester structure, which combines the properties of dodecyl alcohol and 4-benzoylbenzoic acid. This unique combination imparts distinct chemical and physical properties, making it valuable in specialized applications.

Properties

CAS No.

53912-05-3

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

dodecyl 4-benzoylbenzoate

InChI

InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-14-21-29-26(28)24-19-17-23(18-20-24)25(27)22-15-12-11-13-16-22/h11-13,15-20H,2-10,14,21H2,1H3

InChI Key

SZYNWNGDHQEPHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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